methyl 5-((1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)furan-2-carboxylate
Description
Methyl 5-((1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)furan-2-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core linked via a methyl group to a furan-2-carboxylate moiety. The tert-butyl substituent at the N1 position of the pyrazolo[3,4-d]pyrimidine ring is a sterically bulky group that likely enhances metabolic stability and solubility, while the methyl ester on the furan ring may influence bioavailability and reactivity. This compound is structurally analogous to inhibitors of mycobacterial iron acquisition pathways (e.g., MbtI enzyme) and kinase-targeting therapeutics, as suggested by related derivatives in the literature .
Properties
IUPAC Name |
methyl 5-[(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)methyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c1-16(2,3)20-13-11(7-18-20)14(21)19(9-17-13)8-10-5-6-12(24-10)15(22)23-4/h5-7,9H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSNUJLQENWZCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=C(O3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-((1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolopyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyrimidine ring.
Introduction of the tert-butyl group: The tert-butyl group is introduced through alkylation reactions using tert-butyl halides in the presence of a base.
Attachment of the furan ring: The furan ring is attached via a coupling reaction, often facilitated by palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Esterification: The final step involves esterification to form the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-((1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the furan ring or the pyrazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under various conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Methyl 5-((1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-((1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling.
Altering gene expression: Affecting the transcription and translation of genes involved in disease processes.
Comparison with Similar Compounds
Target Compound vs. Methyl 5-(2-Fluoro-4-Nitrophenyl)Furan-2-Carboxylate
The target compound differs from methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate () in its substitution pattern. While the latter features a 2-fluoro-4-nitrophenyl group directly attached to the furan ring, the former replaces this with a pyrazolo[3,4-d]pyrimidinone-tert-butyl system. In contrast, the tert-butyl group in the target compound may reduce crystallinity but improve solubility in nonpolar environments .
Table 1: Structural Comparison
Physicochemical Properties
The tert-butyl group in the target compound likely improves solubility in organic solvents compared to the nitro-substituted phenyl derivative, which relies on π-π stacking for crystal stability . The methyl ester on the furan ring may also confer hydrolytic stability under physiological conditions, whereas carboxylic acid derivatives (e.g., 5-phenylfuran-2-carboxylic acids) require esterification for optimal cell penetration .
Q & A
Q. Advanced Synthesis Strategies :
- Solvent Selection : Use polar aprotic solvents (e.g., dimethylformamide) to enhance reactivity of intermediates, as observed in analogous pyrazolo-pyrimidine syntheses .
- Catalytic Systems : Introduce triethylamine or acetic anhydride to stabilize reactive intermediates and reduce side reactions .
- Temperature Control : Maintain reaction temperatures between 60–80°C to balance reaction kinetics and thermal stability of sensitive intermediates .
- Chromatographic Monitoring : Employ thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at each step to assess purity and optimize reaction termination timing .
What advanced analytical methods are recommended to confirm the structural integrity and purity of this compound?
Q. Structural Characterization Workflow :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions, focusing on furan carboxylate (δ ~3.8–4.0 ppm for methyl ester) and pyrazolo-pyrimidinone carbonyl signals (δ ~160–170 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H] ~430–440 Da) and fragmentation patterns to validate the tert-butyl and furan moieties .
- X-ray Crystallography : If crystalline, analyze single-crystal structures to resolve ambiguities in regiochemistry or stereochemistry .
How can computational chemistry aid in predicting biological target interactions for this compound?
Q. Computational Modeling Approaches :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to kinase or enzyme targets (e.g., cyclin-dependent kinases), leveraging the pyrazolo-pyrimidinone core’s similarity to known inhibitors .
- Pharmacophore Mapping : Identify critical interaction sites (e.g., hydrogen-bond acceptors at the pyrimidinone oxygen) to prioritize structural modifications for enhanced activity .
- ADMET Prediction : Apply tools like SwissADME to estimate bioavailability and metabolic stability, focusing on logP (target <3) and topological polar surface area (TPSA >80 Ų) .
What experimental designs are suitable for resolving contradictions in reported bioactivity data for pyrazolo-pyrimidine derivatives?
Q. Data Reconciliation Strategies :
- Standardized Assay Conditions : Use uniform cell lines (e.g., HEK293 for kinase assays) and control compounds to minimize variability in IC50 measurements .
- Purity Validation : Re-test compounds with ≥95% purity (via HPLC) to exclude confounding effects from impurities .
- Structural Re-analysis : Re-examine NMR and MS data of discrepant batches to confirm correct regiochemistry (e.g., tert-butyl vs. phenyl substitution) .
How can regioselectivity challenges in modifying the pyrazolo-pyrimidinone core be addressed?
Q. Regioselective Functionalization :
- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) to steer electrophilic substitution toward the furan-methyl position .
- Metal Catalysis : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for C–H functionalization at the pyrimidinone 4-position .
- Temperature Modulation : Lower reaction temperatures (−10°C to 0°C) to favor kinetic control in nitration or halogenation reactions .
What methodologies are effective for assessing the compound’s stability under varying storage conditions?
Q. Stability Protocol :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via LC-MS .
- Long-Term Storage : Store lyophilized samples at −20°C in amber vials with desiccants to prevent hydrolysis of the methyl ester or furan oxidation .
- pH Stability Testing : Dissolve in buffered solutions (pH 3–9) and monitor decomposition rates using UV-Vis spectroscopy at λ ~260–280 nm .
How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
Q. SAR Design Framework :
- Core Modifications : Synthesize analogs with varying substituents (e.g., isopropyl instead of tert-butyl) to evaluate steric effects on target binding .
- Bioisosteric Replacement : Substitute the furan carboxylate with thiophene or pyrrole rings to assess electronic effects on potency .
- Dose-Response Profiling : Test derivatives across a 10 nM–100 µM range in enzyme inhibition assays to calculate precise EC50/IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
